molecular formula C17H12N4O B11073979 4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine

4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine

Cat. No.: B11073979
M. Wt: 288.30 g/mol
InChI Key: ZNQINHBAYPDXRC-UHFFFAOYSA-N
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Description

4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine is a heterocyclic compound that contains a furan ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furoyl hydrazine with benzaldehyde can form an intermediate, which is then cyclized with pyridine-4-carboxaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and triazole rings can interact with biological macromolecules, leading to the modulation of their activity. This compound may also induce apoptosis in cancer cells by affecting mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of furan, triazole, and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

4-[3-(furan-2-yl)-5-phenyl-1,2,4-triazol-4-yl]pyridine

InChI

InChI=1S/C17H12N4O/c1-2-5-13(6-3-1)16-19-20-17(15-7-4-12-22-15)21(16)14-8-10-18-11-9-14/h1-12H

InChI Key

ZNQINHBAYPDXRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=NC=C3)C4=CC=CO4

Origin of Product

United States

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